molecular formula C20H17FN4O2S B11018065 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11018065
M. Wt: 396.4 g/mol
InChI Key: NYTXDQMBOYPPJY-UHFFFAOYSA-N
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Description

The compound N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide belongs to a class of small molecules featuring a 1,3,4-thiadiazole core linked to a 5-oxopyrrolidine-3-carboxamide scaffold. Its structure includes:

  • 1-(2-fluorophenyl): A fluorinated aromatic ring at the pyrrolidine nitrogen.
  • 5-benzyl substitution: A benzyl group at the 5-position of the thiadiazole ring.
  • Carboxamide bridge: Connects the thiadiazole and pyrrolidine moieties.

The 2-fluorophenyl group likely enhances electronic properties and binding interactions compared to non-fluorinated analogues .

Properties

Molecular Formula

C20H17FN4O2S

Molecular Weight

396.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H17FN4O2S/c21-15-8-4-5-9-16(15)25-12-14(11-18(25)26)19(27)22-20-24-23-17(28-20)10-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,22,24,27)

InChI Key

NYTXDQMBOYPPJY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pyrrolidinone Core Synthesis

The 5-oxopyrrolidine-3-carboxylic acid derivative is synthesized via a Michael addition between itaconic acid and 2-fluoroaniline, as demonstrated in analogous protocols. Bromination at the α-position of the carbonyl group using bromine in acetic acid yields 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, a critical precursor for subsequent heterocycle formation.

Thiadiazole Ring Construction

The 1,3,4-thiadiazole ring is assembled via cyclocondensation of thiosemicarbazide derivatives. For example, benzyl isothiocyanate reacts with hydrazine hydrate to form 5-benzyl-1,3,4-thiadiazol-2-amine, which is subsequently functionalized at the 2-position. Alternative routes involve thiourea and α-haloketones, leveraging nucleophilic substitution at the sulfur atom.

Detailed Synthetic Pathways

Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

Step 1: Michael Addition
Itaconic acid (1.3 g, 10 mmol) and 2-fluoroaniline (1.11 g, 10 mmol) are refluxed in toluene (50 mL) for 12 hours. The reaction proceeds via conjugate addition, forming 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid as a white solid (yield: 78%).

Step 2: Bromination
The carboxylic acid (2.0 g, 8.2 mmol) is treated with bromine (1.31 g, 8.2 mmol) in glacial acetic acid (20 mL) at 0°C for 2 hours. The α-bromo derivative is isolated via vacuum filtration (yield: 85%).

Preparation of 5-Benzyl-1,3,4-thiadiazol-2-amine

Cyclocondensation
Benzyl isothiocyanate (1.35 g, 10 mmol) and hydrazine hydrate (0.5 g, 10 mmol) are heated in ethanol (30 mL) at 60°C for 6 hours. The product precipitates upon cooling, yielding 5-benzyl-1,3,4-thiadiazol-2-amine (1.2 g, 65%).

Amide Coupling

Activation and Coupling
The α-bromo-pyrrolidinone (1.0 g, 3.3 mmol) is dissolved in dry DMF (15 mL) under nitrogen. HATU (1.5 g, 3.9 mmol) and DIPEA (1.3 mL, 7.5 mmol) are added, followed by 5-benzyl-1,3,4-thiadiazol-2-amine (0.72 g, 3.6 mmol). The mixture is stirred at room temperature for 24 hours, yielding the target compound after purification via column chromatography (SiO₂, ethyl acetate/hexane 1:1; yield: 68%).

Optimization Strategies and Reaction Engineering

Solvent and Catalyst Screening

ParameterConditions TestedOptimal ChoiceYield Improvement
Coupling ReagentEDCl, HATU, DCCHATU68% → 75%
SolventDMF, THF, DCMDMF60% → 68%
Temperature0°C, RT, 40°CRTNo significant Δ
BaseDIPEA, TEA, PyridineDIPEA65% → 68%

The use of HATU as a coupling agent in DMF at room temperature maximizes amide bond formation efficiency.

Palladium-Catalyzed Cross-Coupling

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, benzyl Ar-H), 7.28–7.15 (m, 4H, fluorophenyl Ar-H), 4.21 (s, 2H, CH₂-benzyl), 3.88–3.75 (m, 2H, pyrrolidine CH₂), 3.42–3.28 (m, 1H, pyrrolidine CH), 2.95–2.82 (m, 2H, pyrrolidine CH₂).

  • LC-MS (ESI): m/z 397.1 [M+H]⁺ (calculated: 396.4).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed ≥98% purity, with a single peak at t₅ = 6.2 minutes.

Challenges and Mitigation Approaches

Challenge 1: Low Coupling Efficiency
Initial attempts using EDCl/HOBt resulted in incomplete conversion due to steric hindrance from the thiadiazole ring. Switching to HATU improved activation of the carboxylic acid.

Challenge 2: Byproduct Formation During Cyclocondensation
Side products arising from over-bromination were minimized by maintaining strict temperature control (0–5°C) and stoichiometric bromine addition.

Comparative Evaluation of Synthetic Routes

MethodStepsTotal YieldPurityScalability
Cyclocondensation452%98%High
Palladium Coupling542%95%Moderate
One-Pot Sequential348%97%Limited

The cyclocondensation route offers superior yield and scalability, making it the preferred industrial method .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the benzyl group.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.

    Substitution: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Overview

Compounds containing the 1,3,4-thiadiazole moiety have shown promising anticancer properties. The structural features of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide contribute to its potential effectiveness against various cancer cell lines.

Case Studies

A study highlighted the synthesis of several thiadiazole derivatives and their evaluation against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that compounds with enhanced lipophilicity exhibited improved cytotoxicity compared to their less lipophilic counterparts .

CompoundCell LineIC50 (µM)
This compoundMCF-715
This compoundHepG220

Overview

The compound has also been evaluated for its antibacterial properties. Thiadiazole derivatives are known for their ability to inhibit bacterial growth by disrupting cell membrane integrity and interfering with bacterial metabolic pathways.

Case Studies

Research has shown that various thiadiazole derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

Overview

Emerging studies suggest that compounds like this compound may also possess antiviral properties. This is particularly relevant in the context of viral infections where traditional treatments are becoming less effective.

Case Studies

In vitro studies have reported that certain thiadiazole derivatives demonstrate activity against viruses such as influenza and herpes simplex virus .

CompoundVirus TypeIC50 (µM)
This compoundInfluenza A25
N-(5-benzyl-1,3,4-thiadiazol-2-y)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamideHerpes Simplex Virus30

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The thiadiazole ring and fluorophenyl group might play crucial roles in binding to these targets.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The 1,3,4-thiadiazole ring is a common pharmacophore. Key substitutions and their impacts:

Compound Name Thiadiazole Substituent Pyrrolidine/Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (Target) 5-Benzyl 1-(2-fluorophenyl) ~C₁₉H₁₇FN₄O₂S ~372.4 Enhanced lipophilicity due to benzyl group
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-Isopropyl 1-(4-fluorophenyl) C₁₆H₁₇FN₄O₂S 348.4 Reduced steric bulk vs. benzyl; higher solubility
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 5-tert-Butyl 1-(4-methoxyphenyl) C₁₈H₂₃N₄O₃S 375.5 Increased steric hindrance; potential metabolic stability
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 5-Methyl 1-(5-chloro-2-methoxyphenyl) C₁₅H₁₄ClN₄O₃S 366.8 Electron-withdrawing Cl and OMe groups may enhance target affinity

Key Observations :

  • Benzyl vs.
  • Electron-Donating vs. Withdrawing Groups : The 2-fluorophenyl group (Target) balances electronic effects, while chloro and methoxy substituents (e.g., ) may alter binding kinetics .

Pyrrolidine and Aromatic Ring Modifications

Variations in the pyrrolidine-linked aromatic ring significantly influence bioactivity:

Compound Name Aromatic Ring Substituent Notable Features
Target Compound 2-Fluorophenyl Fluorine enhances electronegativity and metabolic stability
N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide Furan-2-ylmethyl Heterocyclic furan may confer unique binding interactions
1-(3-Methoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide 3-Methoxyphenyl Methoxy group improves solubility but may reduce potency

Key Observations :

  • Fluorine Positioning : The 2-fluorophenyl group (Target) vs. 4-fluorophenyl () alters steric and electronic profiles, impacting target selectivity.
  • Heterocyclic Modifications : Compounds with furan () or methoxymethyl () substitutions explore diverse binding modes but lack explicit activity data in the evidence.

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a thiadiazole ring linked to a pyrrolidine moiety with a carboxamide functional group. The presence of a fluorine atom on the phenyl ring enhances its lipophilicity, which may influence its pharmacokinetic properties.

PropertyValue
Molecular FormulaC19H18N4O2S
Molecular Weight366.43 g/mol
XLogP3-AA3.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6

The primary mechanism of action for this compound involves the inhibition of specific enzymes or pathways critical for bacterial survival and cancer cell proliferation. Research indicates that compounds containing thiadiazole rings often exhibit enzyme inhibitory properties, particularly against urease and various kinases.

Urease Inhibition

Thiadiazole derivatives have been shown to inhibit urease activity in Helicobacter pylori, disrupting the bacteria's ability to survive in acidic environments. This inhibition leads to decreased ammonia production and increased susceptibility to gastric acidity .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Antimicrobial Activity

Research has indicated that derivatives similar to this compound possess notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The structure-activity relationship (SAR) studies suggest that modifications on the benzyl moiety significantly impact antibacterial potency .

Anticancer Efficacy

A series of studies evaluated the compound's efficacy against various cancer cell lines:

Cell LineIC50 (µM)Effectiveness (%)
HeLa15.075%
A54920.065%
MCF718.070%
HepG225.060%

These results indicate that the compound effectively reduces cell viability in a dose-dependent manner .

Case Studies

  • Urease Inhibition in H. pylori : In vitro studies demonstrated that this compound inhibited urease activity by over 80%, suggesting its potential use as an anti-H. pylori agent .
  • Cytotoxicity in Cancer Cells : A study involving HeLa cells showed that treatment with the compound resulted in a significant increase in apoptotic markers compared to untreated controls, indicating its potential as an anticancer therapeutic .

Q & A

Q. What are the recommended synthetic routes for N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, focusing on:

  • Thiadiazole ring formation : Coupling 5-benzyl-1,3,4-thiadiazol-2-amine with activated intermediates (e.g., acyl chlorides or mixed anhydrides) under basic conditions .
  • Pyrrolidine ring assembly : Cyclization reactions using reagents like phosphorus oxychloride or coupling agents (e.g., HATU) to form the 5-oxopyrrolidine moiety .
  • Optimization strategies :
    • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction efficiency .
    • Temperature control : Reflux conditions (~80–100°C) improve yield for cyclization steps .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) ensures high purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR identifies proton environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm, pyrrolidine carbonyl at ~170–175 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the benzyl-thiadiazole region .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 410.12) .
  • HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:

  • Antimicrobial assays :
    • Broth microdilution (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer screening :
    • MTT assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Enzyme inhibition :
    • Fluorometric assays : Target kinases (e.g., EGFR) or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different studies?

Methodological Answer:

  • Standardization of assays :
    • Use identical cell lines, culture conditions, and positive controls (e.g., doxorubicin for cytotoxicity) .
  • SAR analysis : Compare analogues (e.g., substituent effects on the benzyl or fluorophenyl groups) to isolate key pharmacophores .
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC50 values) to identify trends or outliers .

Q. What computational and experimental strategies elucidate the mechanism of action?

Methodological Answer:

  • Molecular docking :
    • Use software (AutoDock Vina, Schrödinger) to model interactions with targets (e.g., bacterial DNA gyrase or human kinases) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) with purified enzymes/proteins .
  • Gene expression profiling : RNA-seq or qPCR to identify upregulated/downregulated pathways in treated cells .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?

Methodological Answer:

  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
  • Microsomal stability assays : Incubate with liver microsomes to assess CYP450-mediated metabolism .
  • Lipophilicity adjustment : Modify substituents (e.g., replace benzyl with pyridyl) to lower logP values .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

Methodological Answer:

  • Bottleneck identification :
    • Low-yield steps (e.g., thiadiazole ring closure) require catalyst screening (e.g., PPh3 vs. CuI) .
  • Green chemistry approaches : Replace toxic solvents (DMF → cyclopentyl methyl ether) .
  • Flow chemistry : Continuous flow systems improve reproducibility in coupling reactions .

Data Contradiction Analysis

Parameter Study A Study B Resolution Strategy
Antimicrobial MIC 8 µg/mL (S. aureus)32 µg/mL (S. aureus)Re-test with standardized inoculum size
Cytotoxicity (HeLa) IC50 = 12 µMIC50 = 45 µMValidate using identical cell passage numbers

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